Xylotriose
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Overview
Description
Xylotriose is a trisaccharide composed of three xylose units linked by β-1,4-glycosidic bonds. It is a type of xylooligosaccharide, which are sugar oligomers derived from the hemicellulose fraction of lignocellulosic biomass. This compound is known for its prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. It is non-digestible by human enzymes, making it an effective dietary fiber.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylotriose can be synthesized through the enzymatic hydrolysis of xylan, a major component of plant cell walls. The process involves the use of xylanase enzymes, which cleave the β-1,4-glycosidic bonds in xylan to produce xylooligosaccharides, including this compound. The reaction conditions typically include a pH range of 4.5 to 6.5 and temperatures between 40°C and 60°C .
Industrial Production Methods: Industrial production of this compound often involves the use of agricultural residues such as corncobs, sugarcane bagasse, and rice straw. These materials are pretreated to extract xylan, which is then subjected to enzymatic hydrolysis. The resulting mixture is purified using techniques such as silica gel column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Xylotriose primarily undergoes hydrolysis reactions, where it is broken down into its constituent xylose units by the action of specific enzymes such as β-xylosidase. It can also participate in Maillard reactions, where it reacts with amino acids under heat to form complex flavor compounds.
Common Reagents and Conditions:
Hydrolysis: Enzymes like β-xylosidase, pH 4.5-6.5, temperature 40°C-60°C.
Maillard Reaction: Amino acids, heat (above 100°C).
Major Products:
Hydrolysis: Xylose.
Maillard Reaction: Various flavor compounds.
Scientific Research Applications
Xylotriose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the enzymatic breakdown of hemicellulose.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential to improve gut health and prevent gastrointestinal diseases.
Industry: Used in the production of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
Xylotriose exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is fermented by gut microbiota. This fermentation process produces short-chain fatty acids such as acetate, propionate, and butyrate, which have various health benefits, including improved gut barrier function and anti-inflammatory effects . The molecular targets include gut bacteria such as bifidobacteria and lactobacilli, which utilize this compound as a carbon source.
Comparison with Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Xylopentaose: A pentasaccharide composed of five xylose units.
Comparison: Xylotriose is unique in its balance of molecular size and prebiotic efficacy. While xylobiose is smaller and may be less effective in promoting gut health, xylotetraose and xylopentaose are larger and may not be as efficiently utilized by gut bacteria. This compound offers an optimal size for promoting the growth of beneficial bacteria while being efficiently fermented in the colon .
Properties
CAS No. |
22416-59-7 |
---|---|
Molecular Formula |
C15H26O13 |
Molecular Weight |
414.36 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |
InChI Key |
JCSJTDYCNQHPRJ-FDVJSPBESA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Origin of Product |
United States |
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